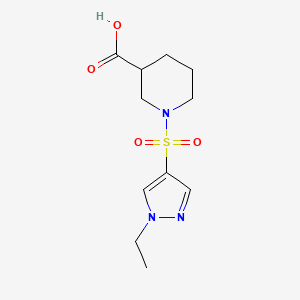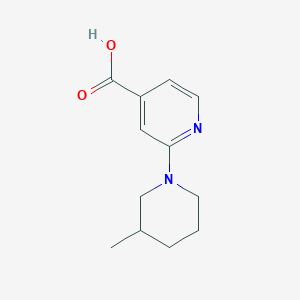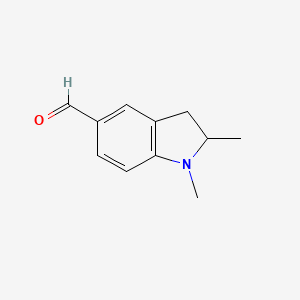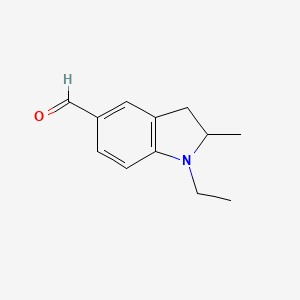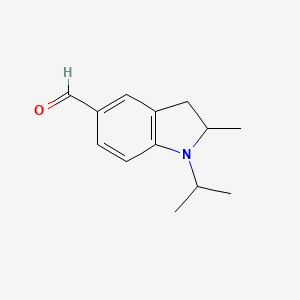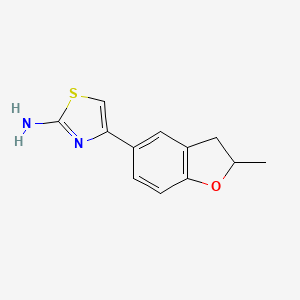
5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone (CPMT) is an organochlorine compound that has been studied for its potential as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. CPMT has been found to have a variety of biological activities, including antimicrobial, antifungal, and antiviral activity. It has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
Antibacterial and Antifungal Activities
A significant application of 5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone derivatives is in the area of antibacterial and antifungal activities. Research shows that these compounds, particularly those with various halogenated and alkylated aromatic substituents, exhibit considerable efficacy in this domain. For example, one study found that certain derivatives showed significant activities against both bacteria and fungi, highlighting their potential as antimicrobial agents (Ammar et al., 2016). Another study confirmed the antimicrobial properties of similar compounds, specifically noting their effectiveness against Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anticancer Properties
Research has also explored the anticancer potential of derivatives of this compound. Certain derivatives have been found to exhibit antiproliferative activity in human leukemia cell lines, suggesting a promising avenue for cancer therapy. The effectiveness of these compounds appears to be influenced by the presence of electron-donating groups, with some specific derivatives demonstrating potent anticancer activity (Chandrappa et al., 2009).
Anti-Inflammatory Activity
Another area of application for these compounds is in anti-inflammatory treatments. The synthesis of various benzylidene imidazolidine and thiazolidine derivatives from substituted thioxoimidazolidinones has shown potential for anti-inflammatory activity. This suggests that these compounds could be developed into effective anti-inflammatory drugs (Santos et al., 2005).
Synthesis of Spiro Heterocyclic Compounds
These compounds also play a role in the synthesis of spiro heterocyclic compounds, which have various applications in medicinal chemistry. The reactivity of these compounds enables the creation of structurally diverse and potentially pharmacologically active molecules (Ghany, 1997).
Crystallographic Studies
Furthermore, 5-phenyl-2-thioxo-4-imidazolidinone, a related compound, has been studied for its crystal structure, which is valuable for understanding the physical and chemical properties of these compounds. Such studies aid in the design and synthesis of new derivatives with desired properties (Ogawa et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLJNZISPOILH-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15985-17-8 |
Source


|
| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

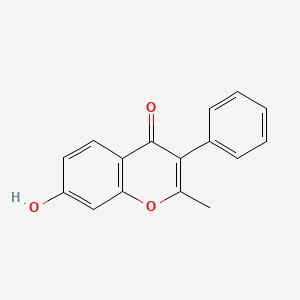
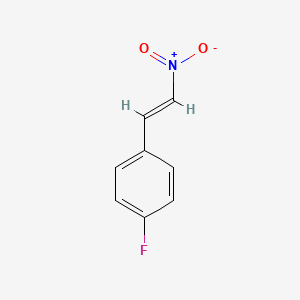
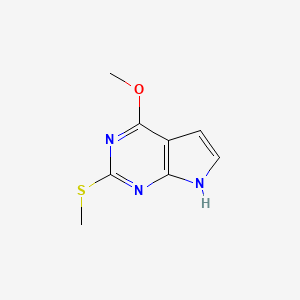

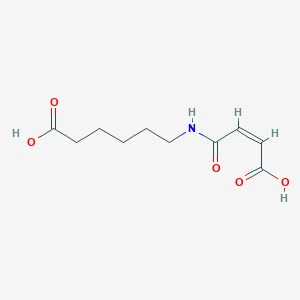
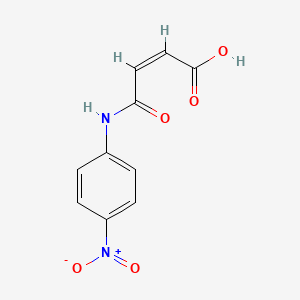
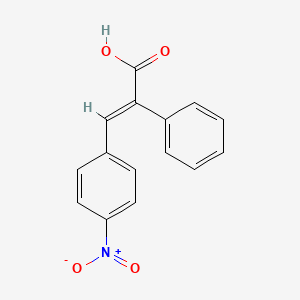
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
